Vodobatinib

Vue d'ensemble

Description

Vodobatinib est un nouvel inhibiteur de tyrosine kinase (ITK) de troisième génération qui est efficace contre les isoformes BCR-ABL1 de type sauvage et mutées. Il a une activité hors cible limitée, ce qui en fait un candidat prometteur pour le traitement de la leucémie myéloïde chronique (LMC) chez les patients qui ont échoué aux traitements ITK précédents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du vodobatinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont exclusifs et ne sont pas divulgués au public. l'approche générale implique l'utilisation de techniques de synthèse organique standard, notamment des réactions de condensation, de cyclisation et des étapes de purification .

Méthodes de production industrielle

La production industrielle de this compound suit probablement une voie de synthèse multi-étapes similaire, optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réactifs de haute pureté, de conditions de réaction contrôlées et de techniques de purification avancées pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

Le vodobatinib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour optimiser le rendement et la sélectivité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydrogénés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la tyrosine kinase et le développement de nouveaux ITK

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et son potentiel à surmonter la résistance dans les cellules cancéreuses

Médecine : Principalement utilisé dans les essais cliniques pour le traitement de la leucémie myéloïde chronique, en particulier chez les patients qui ont échoué aux traitements ITK précédents

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et l'étude des mécanismes de résistance aux médicaments

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la tyrosine kinase BCR-ABL1, une protéine de fusion résultant de la translocation du chromosome de Philadelphie. Cette inhibition bloque le site de liaison à l'ATP de la kinase, empêchant la phosphorylation et l'activation ultérieure des voies de signalisation en aval. Cela conduit à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules leucémiques .

Applications De Recherche Scientifique

Vodobatinib has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition and the development of new TKIs

Biology: Investigated for its effects on cellular signaling pathways and its potential to overcome resistance in cancer cells

Medicine: Primarily used in clinical trials for the treatment of chronic myeloid leukemia, particularly in patients who have failed previous TKI therapies

Industry: Potential applications in the development of new therapeutic agents and the study of drug resistance mechanisms

Mécanisme D'action

Vodobatinib exerts its effects by selectively inhibiting the BCR-ABL1 tyrosine kinase, a fusion protein that results from the Philadelphia chromosome translocation. This inhibition blocks the ATP binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cellular proliferation and induction of apoptosis in leukemic cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : ITK de première génération, efficace mais avec des problèmes de résistance.

Dasatinib : ITK de deuxième génération, spectre plus large mais avec des effets hors cible.

Nilotinib : ITK de deuxième génération, plus sélectif mais avec des risques cardiovasculaires.

Ponatinib : ITK de troisième génération, efficace contre la mutation T315I mais avec des effets secondaires importants

Unicité du vodobatinib

Le this compound est unique en sa capacité à inhiber sélectivement les isoformes BCR-ABL1 de type sauvage et mutées avec une activité hors cible limitée. Cela en fait un candidat prometteur pour les patients qui ont échoué aux traitements ITK précédents, offrant une nouvelle option thérapeutique potentielle avec un profil de sécurité favorable .

Activité Biologique

Vodobatinib, also known as K0706 or SCO-088, is a novel, third-generation selective BCR-Abl1 tyrosine kinase inhibitor (TKI). It is primarily being developed for the treatment of chronic myeloid leukemia (CML) and has potential applications in neurodegenerative diseases, particularly Parkinson's Disease (PD). This article delves into its biological activity, pharmacokinetics, efficacy in clinical trials, and safety profile.

This compound functions by selectively inhibiting the BCR-Abl1 tyrosine kinase, which is crucial in the pathogenesis of CML. The compound has shown a high affinity for the Abl kinase with an IC50 value of 0.9 nM, significantly lower than that of nilotinib (15-45 nM), indicating superior potency . This high selectivity aims to minimize off-target effects commonly associated with earlier TKIs.

Pharmacokinetics

The pharmacokinetics (PK) of this compound have been extensively studied. In a Phase 1 trial involving healthy volunteers, various doses (48, 192, and 384 mg) were administered. The results indicated that the cerebrospinal fluid (CSF) concentrations of this compound exceeded the IC50 required for c-Abl inhibition:

| Dose (mg) | C_max (nM) | C_avg (nM) |

|---|---|---|

| 48 | 1.8 | Not specified |

| 192 | 11.6 | Not specified |

| 384 | 12.2 | Not specified |

The CSF levels achieved were reported to be 6-8 times greater than the IC50 across the dosing interval . This suggests that this compound has a favorable profile for CNS penetration, which is critical for its application in treating neurodegenerative conditions.

Chronic Myeloid Leukemia

This compound has demonstrated promising efficacy in patients with CML who have failed multiple TKI therapies. In a Phase 1 study involving heavily pretreated CML patients:

- Response Rate : Approximately 66% achieved a major cytogenetic response (MCyR).

- Efficacy by Treatment History : The efficacy was comparable between ponatinib-naïve and ponatinib-treated patients .

The drug has received Orphan Drug Designation from the FDA for CML treatment and is currently undergoing further clinical testing in Phase 2 trials .

Parkinson’s Disease

In addition to its application in CML, this compound is under investigation for its potential neuroprotective effects in PD. The ongoing PROSEEK study aims to assess its safety and efficacy in early-stage PD patients:

- Study Design : A double-blind, placebo-controlled trial enrolling 506 participants across multiple sites.

- Primary Endpoint : Changes in motor function assessed using the Movement Disorders Society Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part 3.

- Secondary Goals : Evaluation of disease severity and health-related quality of life .

Preclinical studies have indicated that this compound may mitigate oxidative stress and alpha-synuclein-induced neurodegeneration, which are critical factors in PD pathology .

Safety Profile

This compound has shown a favorable safety profile in clinical trials. Adverse events reported include serious incidents such as fatal intracranial hemorrhage; however, these were rare compared to the overall patient population . The majority of participants tolerated the drug well across various dosing regimens.

Propriétés

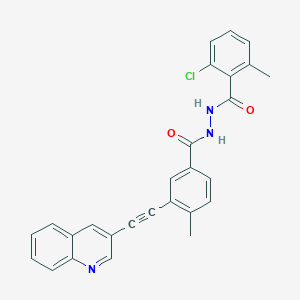

IUPAC Name |

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOBVMHBVWNVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388803-90-4 | |

| Record name | Vodobatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vodobatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VODOBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.